molecular formula C7H2BrCl2F3 B7806062 5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene

5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene

Cat. No.: B7806062
M. Wt: 293.89 g/mol
InChI Key: HMRZLMAZFSEQBN-UHFFFAOYSA-N
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Description

5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H2BrCl2F3 It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring

Properties

IUPAC Name

5-bromo-1,2-dichloro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2F3/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRZLMAZFSEQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the bromination, chlorination, and fluorination of benzene derivatives. For instance, starting with a benzene ring, the compound can be synthesized through a series of halogenation reactions, where bromine, chlorine, and fluorine atoms are introduced sequentially .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure the desired substitution pattern on the benzene ring .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Electrophiles: Such as nitronium ions for nitration.

    Nucleophiles: Such as hydroxide ions for nucleophilic substitution.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield nitro derivatives, while nucleophilic substitution can produce hydroxylated products .

Scientific Research Applications

5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms and trifluoromethyl group can influence the compound’s reactivity and binding affinity to these targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of pharmaceuticals and agrochemicals .

Biological Activity

5-Bromo-1,2-dichloro-3-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention for its unique biological properties. Its structure, characterized by the presence of bromine and chlorine atoms along with a trifluoromethyl group, suggests potential applications in medicinal chemistry, agrochemicals, and materials science. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC7H2BrCl2F3
Molecular Weight304.21 g/mol
Melting Point55 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve binding affinity to enzymes and receptors involved in key biological processes. This compound can modulate cellular pathways by altering the physicochemical properties of the molecules it interacts with.

Enzyme Inhibition

Research indicates that fluorinated compounds often exhibit enhanced enzyme inhibition properties. For instance, studies have shown that similar compounds with trifluoromethyl groups significantly inhibit enzymes such as reverse transcriptase and cyclooxygenase (COX), suggesting that this compound may exhibit similar effects .

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
  • Anticancer Potential : In cell line studies, this compound exhibited cytotoxic effects against several cancer cell lines. Notably, it showed an IC50 value of 10 µM in inhibiting the proliferation of human leukemia cells . The mechanism appears to involve apoptosis induction through caspase activation pathways.
  • Neuropharmacological Effects : Preliminary studies suggest potential neuropharmacological effects, where fluorinated compounds have been shown to influence neurotransmitter uptake mechanisms. The presence of the trifluoromethyl group may enhance interactions with serotonin receptors .

Case Study 1: Antimicrobial Efficacy

In a study published in Antimicrobial Agents and Chemotherapy, researchers tested various derivatives of halogenated benzenes, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Studies

A recent investigation into the antiproliferative effects of fluorinated compounds revealed that this compound induced significant cell cycle arrest in human myeloid leukemia cells (HL-60). Flow cytometry analysis showed an increase in cells at the G0/G1 phase after treatment with this compound at concentrations ranging from 5 to 20 µM .

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